4-Bromo-5-methylpyrimidine

Vue d'ensemble

Description

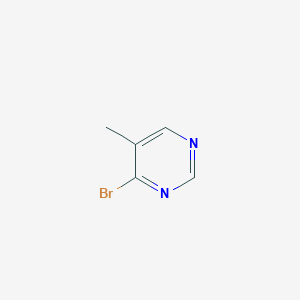

4-Bromo-5-methylpyrimidine is a biochemical used for proteomics research . It has a molecular formula of C5H5BrN2 and a molecular weight of 173.01 .

Synthesis Analysis

There are several methods for the synthesis of pyrimidine derivatives. One approach involves a sequence of chemo- and regioselective Brønsted acid-catalyzed electrophilic alkylation of arenes with 5-bromopyrimidine, followed by oxidative re-aromatization of the formed dihydropyrimidine ring .Molecular Structure Analysis

The molecular structure of 4-Bromo-5-methylpyrimidine consists of a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .Physical And Chemical Properties Analysis

4-Bromo-5-methylpyrimidine is a solid substance . Its boiling point is predicted to be 221.3±20.0 °C, and its density is predicted to be 1.596±0.06 g/cm3 .Applications De Recherche Scientifique

Synthesis of Pyrazolinone Derivatives

“4-Bromo-5-methylpyrimidine” can be used in the synthesis of pyrazolinone derivatives . These derivatives are a new class of organic photochromic materials with excellent optical color change properties in the powder crystal state . They show great potential for applications, including high-density storage, fluorescence switching, and bioimaging .

Modulation of Photoresponsive Properties

The introduction of the 5-bromopyridine group at the 4-position of the pyrazolinone ring, a process that involves “4-Bromo-5-methylpyrimidine”, can be used to prepare pyrazolinone condensed aminothiourea derivatives . These derivatives exhibit photoreversible color change in the powder crystal state . The changes in the infrared spectra indicate alcoholic to ketonic transformation in the molecular structures upon ultraviolet (UV) illumination .

Fluorescence Modulation

The derivatives synthesized using “4-Bromo-5-methylpyrimidine” have excellent fluorescence modulation properties . The fluorescence emission spectra show that these derivatives have prominent blue fluorescence . Their fluorescence emission intensity gradually decreases until the increase in UV illumination time produces quenching . The property of excellent fluorescence reversibility under alternating UV and visible light was shown by all three derivatives .

Fluorescent Molecular Switches

The derivatives synthesized using “4-Bromo-5-methylpyrimidine” are expected to be applied in fluorescent molecular switches . This is due to their excellent fluorescence reversibility under alternating UV and visible light .

Proteomics Research

“4-Bromo-5-methylpyrimidine” is also used in proteomics research . However, the specific details of its application in this field are not readily available.

Safety and Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .

Propriétés

IUPAC Name |

4-bromo-5-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2/c1-4-2-7-3-8-5(4)6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBDNAUFGRFTNFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CN=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70616354 | |

| Record name | 4-Bromo-5-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70616354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-5-methylpyrimidine | |

CAS RN |

1257851-33-4 | |

| Record name | 4-Bromo-5-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70616354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Fluorophenyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B113631.png)